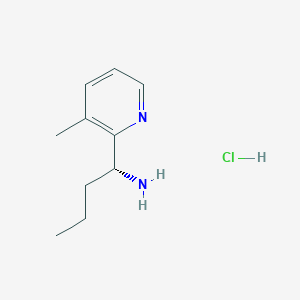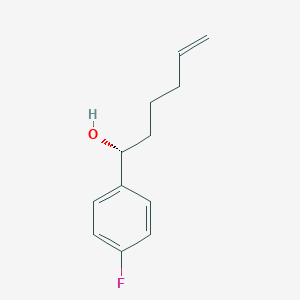
(R)-1-(4-Fluorophenyl)hex-5-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Fluorophenyl)hex-5-EN-1-OL is an organic compound characterized by the presence of a fluorophenyl group attached to a hexenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Fluorophenyl)hex-5-EN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable hexenol precursor.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is then subjected to reduction conditions, often using reagents like lithium aluminum hydride, to yield ®-1-(4-Fluorophenyl)hex-5-EN-1-OL.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Fluorophenyl)hex-5-EN-1-OL may involve large-scale Grignard reactions followed by efficient purification techniques, such as distillation or chromatography, to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-(4-Fluorophenyl)hex-5-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents like sodium borohydride or hydrogenation catalysts.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogenation catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
®-1-(4-Fluorophenyl)hex-5-EN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(4-Fluorophenyl)hex-5-EN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context, but may include signaling pathways related to inflammation, pain, or cellular metabolism.
Comparaison Avec Des Composés Similaires
®-1-(4-Chlorophenyl)hex-5-EN-1-OL: Similar structure with a chlorine atom instead of fluorine.
®-1-(4-Bromophenyl)hex-5-EN-1-OL: Similar structure with a bromine atom instead of fluorine.
®-1-(4-Methylphenyl)hex-5-EN-1-OL: Similar structure with a methyl group instead of fluorine.
Uniqueness: ®-1-(4-Fluorophenyl)hex-5-EN-1-OL is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H15FO |
|---|---|
Poids moléculaire |
194.24 g/mol |
Nom IUPAC |
(1R)-1-(4-fluorophenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H15FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h2,6-9,12,14H,1,3-5H2/t12-/m1/s1 |
Clé InChI |
ZJHVYBAXASUXFQ-GFCCVEGCSA-N |
SMILES isomérique |
C=CCCC[C@H](C1=CC=C(C=C1)F)O |
SMILES canonique |
C=CCCCC(C1=CC=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


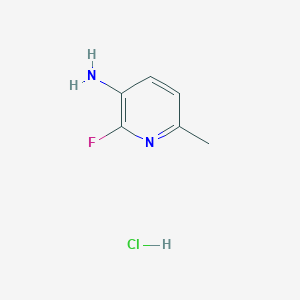
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13041305.png)
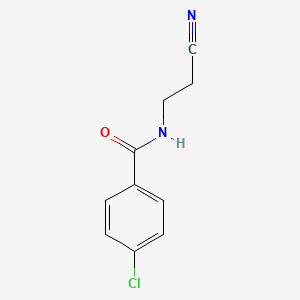
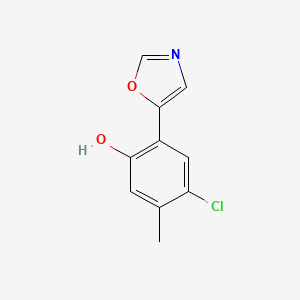
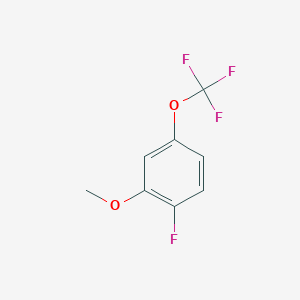
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13041314.png)
![2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)

![(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041328.png)

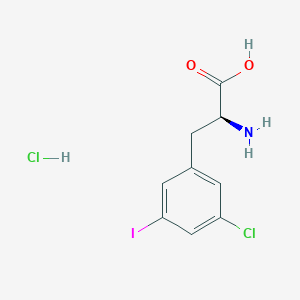
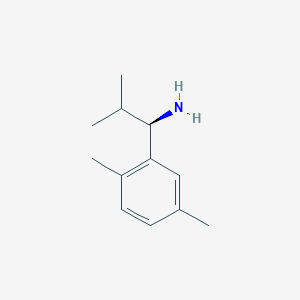
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041343.png)
